molecular formula C21H20N2O2S B2523025 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 946255-40-9

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2523025
CAS No.: 946255-40-9
M. Wt: 364.46
InChI Key: NTOFDSSERIRRGS-UHFFFAOYSA-N
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Description

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Research Applications and Value: Thiophene-carboxamide derivatives are particularly attractive for application in anticancer research due to their versatile pharmacological properties . Compounds with this core scaffold have demonstrated promising antiproliferative activity against various human cancer cell lines . The structural features of this molecule—including the planar thiophene ring and the amide linkages—are known to enhance receptor binding and allow for functionalization that can improve selectivity and potency, making it a valuable candidate for investigating new cancer therapeutics . Potential Mechanism of Action: While the specific mechanism for this compound requires further investigation, closely related thiophene-carboxamide compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms such as caspase-3/7 activation and mitochondrial depolarization . The presence of the acetamido linker and carboxamide groups in similar molecules serves as potential sites for molecular interaction with biological targets, which may include enzymes or receptors involved in cell proliferation . This product is offered to the scientific community as a tool to advance the study of heterocyclic compounds in oncology research. Researchers can use it to build a combinatorial library, explore new structural prototypes, and investigate its potential as a lead molecule.

Properties

IUPAC Name

2-[[2-(3,4-dimethylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13-8-9-15(10-14(13)2)11-19(24)23-21-17(20(22)25)12-18(26-21)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOFDSSERIRRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Acylation Reaction: The starting material, 3,4-dimethylphenylacetic acid, undergoes acylation with thionyl chloride to form 3,4-dimethylphenylacetyl chloride.

    Amidation Reaction: The 3,4-dimethylphenylacetyl chloride is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, such as anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related analogs:

Property Target Compound 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Molecular Formula C₂₁H₂₀N₂O₃S C₁₄H₁₅NO₂S C₁₇H₁₈N₂O₅S₂
Molecular Weight 380.47 g/mol 261.34 g/mol 394.5 g/mol
Core Structure Thiophene Thiophene Cyclopenta[b]thiophene (fused bicyclic system)
Position 2 Group 3,4-Dimethylphenyl acetamido Ethyl carboxylate 4-Methoxyphenyl sulfonyl acetamido
Position 3 Group Carboxamide Ethyl carboxylate Carboxamide
Position 5 Group Phenyl Phenyl Fused cyclopentane ring
Key Functional Groups Carboxamide, acetamido, aromatic substituents Carboxylate, amino, aromatic substituents Sulfonyl, carboxamide, methoxy

Key Observations :

  • The cyclopenta[b]thiophene core in ’s compound introduces rigidity, which may influence binding affinity in biological systems .
  • The sulfonyl group in ’s compound increases polarity, contrasting with the target’s hydrophobic dimethylphenyl group .

Biological Activity

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide, identified by its CAS number 946255-40-9, is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the synthesis, biological evaluations, and therapeutic applications of this compound based on diverse scientific literature.

  • Molecular Formula: C21H20N2O2S
  • Molecular Weight: 364.5 g/mol
  • Structure: The compound features a thiophene ring substituted with a carboxamide group and an acetamido moiety attached to a dimethylphenyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring: Utilizing the Gewald reaction to synthesize the thiophene framework.
  • Introduction of the Phenyl Group: Achieved through Suzuki-Miyaura cross-coupling reactions.
  • Attachment of the Carboxamide Group: Via amidation reactions involving appropriate amines and carboxylic acid derivatives.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. These compounds often exert their effects by modulating cell cycle progression and promoting oxidative stress within cancer cells.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's disease. Research has shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress and amyloid-beta toxicity.

Case Studies

StudyFindings
Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL.
Showed cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values between 15–30 µM, indicating potential for anticancer applications.
Reported neuroprotective effects in SH-SY5Y cells exposed to H2O2, with compounds reducing cell death by up to 40%.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in neurotransmitter degradation (AChE/BChE), leading to increased levels of acetylcholine.
  • Receptor Modulation: It could interact with various receptors implicated in neuroprotection and cancer signaling pathways.
  • DNA Intercalation: Potential intercalation into DNA may disrupt replication and transcription processes in rapidly dividing cells.

Q & A

Q. How do stability studies in biological matrices inform formulation development?

  • Plasma Stability : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS. Evidence suggests >90% stability at pH 7.4 .
  • Microsomal Metabolism : Rat liver microsomes identify major metabolites (e.g., hydroxylation at the thiophene ring) .

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